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Compound of Interest

Compound Name: E12-Tetradecenyl acetate

Cat. No.: B1237461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical

synthesis and subsequent purification of E12-Tetradecenyl acetate, a compound of interest in

various research and development fields. The methodologies described herein are based on

established chemical principles, including the Wittig reaction for stereoselective alkene

synthesis and standard purification techniques such as silica gel chromatography and vacuum

distillation.

Data Presentation
The following tables summarize the quantitative data for the synthesis and purification of E12-
Tetradecenyl acetate, providing a clear comparison of expected yields and purity levels at

each key stage of the process.

Table 1: Synthesis of (E)-12-Tetradecen-1-ol via Wittig Reaction
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Parameter Value

Reactants

11-Bromoundecan-1-ol 1.0 eq

Triphenylphosphine 1.1 eq

Ethyltriphenylphosphonium bromide 1.2 eq

n-Butyllithium 1.2 eq

Dodecanal 1.0 eq

Reaction Conditions

Solvent Tetrahydrofuran (THF)

Temperature -78 °C to Room Temperature

Reaction Time 12 hours

Product (E)-12-Tetradecen-1-ol

Yield ~75-85%

Purity (crude) >90% (E isomer)

Table 2: Acetylation of (E)-12-Tetradecen-1-ol
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Parameter Value

Reactants

(E)-12-Tetradecen-1-ol 1.0 eq

Acetic Anhydride 1.5 eq

Pyridine 2.0 eq

Reaction Conditions

Solvent Dichloromethane (DCM)

Temperature Room Temperature

Reaction Time 4 hours

Product E12-Tetradecenyl acetate

Yield >95%

Purity (crude) >95%

Table 3: Purification of E12-Tetradecenyl Acetate

Purification Method Parameters Expected Purity

Silica Gel Column

Chromatography

Stationary Phase: Silica Gel

(230-400 mesh)Mobile Phase:

Gradient elution, Hexane:Ethyl

Acetate (98:2 to 95:5)

>98%

Vacuum Distillation
Pressure: ~0.5 mmHgBoiling

Point: ~130-135 °C
>99%

Preparative HPLC

Column: C18 reverse-

phaseMobile Phase:

Acetonitrile:Water gradient

>99.5%

Experimental Protocols
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Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of (E)-12-Tetradecen-1-ol via Wittig
Reaction
This protocol describes the stereoselective synthesis of the precursor alcohol using a Wittig

reaction.

Materials:

11-Bromoundecan-1-ol

Triphenylphosphine

Ethyltriphenylphosphonium bromide

n-Butyllithium (2.5 M in hexanes)

Dodecanal

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flasks, magnetic stirrer, dropping funnel, argon or nitrogen source

Procedure:

Preparation of the Phosphonium Salt: In a flame-dried, three-necked round-bottom flask

under an inert atmosphere (argon or nitrogen), dissolve 11-bromoundecan-1-ol (1.0 eq) in

anhydrous THF. Add triphenylphosphine (1.1 eq) and stir the mixture at room temperature for

24 hours. The corresponding phosphonium salt will precipitate.
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Ylide Formation: In a separate flame-dried flask under an inert atmosphere, suspend

ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to -78

°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.2 eq) dropwise via a syringe.

Allow the reaction mixture to warm to 0 °C and stir for 1 hour to form the ylide (a

characteristic orange-red color should appear).

Wittig Reaction: Cool the ylide solution back to -78 °C. Add a solution of dodecanal (1.0 eq)

in anhydrous THF dropwise via a dropping funnel. Stir the reaction mixture at -78 °C for 2

hours and then allow it to warm to room temperature overnight (approximately 12 hours).

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to

obtain the crude (E)-12-tetradecen-1-ol. The crude product can be purified further by silica

gel column chromatography using a hexane:ethyl acetate gradient.

Protocol 2: Acetylation of (E)-12-Tetradecen-1-ol
This protocol details the conversion of the synthesized alcohol to the final acetate product.

Materials:

(E)-12-Tetradecen-1-ol

Acetic anhydride

Pyridine

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve (E)-12-tetradecen-1-ol (1.0 eq) in

dichloromethane. Add pyridine (2.0 eq) and cool the mixture to 0 °C in an ice bath.

Acetylation: Slowly add acetic anhydride (1.5 eq) to the reaction mixture. Remove the ice

bath and stir the reaction at room temperature for 4 hours.[1][2] Monitor the reaction

progress by thin-layer chromatography (TLC).

Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a

separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated

aqueous NaHCO₃ solution, and brine.[1]

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude E12-Tetradecenyl acetate.

Protocol 3: Purification of E12-Tetradecenyl Acetate
This section outlines three common methods for the purification of the final product to a high

degree of purity.

Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into

a glass column.

Sample Loading: Dissolve the crude E12-Tetradecenyl acetate in a minimal amount of

hexane and load it onto the column.

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 2% ethyl

acetate and gradually increasing to 5%. Collect fractions and monitor by TLC.

Isolation: Combine the fractions containing the pure product and remove the solvent under

reduced pressure.

Setup: Assemble a vacuum distillation apparatus.
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Distillation: Heat the crude E12-Tetradecenyl acetate under reduced pressure (~0.5

mmHg). Collect the fraction that distills at approximately 130-135 °C.

System Preparation: Equilibrate a C18 reverse-phase preparative HPLC column with the

initial mobile phase conditions.

Sample Injection: Dissolve the partially purified product in a suitable solvent and inject it into

the HPLC system.

Elution: Run a gradient of acetonitrile in water to elute the compound.

Fraction Collection: Collect the peak corresponding to E12-Tetradecenyl acetate.

Isolation: Remove the solvents from the collected fraction under reduced pressure.

Visualizations
The following diagrams illustrate the key processes involved in the synthesis and purification of

E12-Tetradecenyl acetate.
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Caption: Workflow for the synthesis of E12-Tetradecenyl acetate.
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Caption: Purification workflow for E12-Tetradecenyl acetate.
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Caption: Simplified signaling pathway of the Wittig reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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